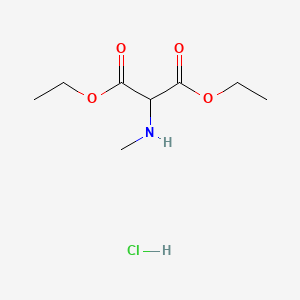

Diethyl 2-(methylamino)malonate hydrochloride

説明

Diethyl 2-(methylamino)malonate hydrochloride is an organic compound with the molecular formula C8H16ClNO4. It is a white to yellow powder or crystalline substance that is primarily used in organic synthesis. This compound is known for its role in the preparation of various pharmaceuticals and fine chemicals due to its versatile reactivity.

準備方法

Synthetic Routes and Reaction Conditions

Diethyl 2-(methylamino)malonate hydrochloride can be synthesized through the malonic ester synthesis. This involves the alkylation of diethyl malonate with methylamine under basic conditions, followed by acidification to obtain the hydrochloride salt. The general steps are as follows:

Deprotonation: Diethyl malonate is deprotonated using a base such as sodium ethoxide to form an enolate.

Alkylation: The enolate reacts with methylamine to form diethyl 2-(methylamino)malonate.

Acidification: The product is then treated with hydrochloric acid to yield this compound

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is carried out in large reactors with precise control over temperature and pH to maximize efficiency .

化学反応の分析

Types of Reactions

Diethyl 2-(methylamino)malonate hydrochloride undergoes several types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the amino group.

Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield malonic acid derivatives.

Decarboxylation: Upon heating, it can undergo decarboxylation to form substituted acetic acids.

Common Reagents and Conditions

Bases: Sodium ethoxide, sodium hydroxide.

Acids: Hydrochloric acid, sulfuric acid.

Solvents: Ethanol, water

Major Products

Substituted Acetic Acids: Formed through decarboxylation.

Malonic Acid Derivatives: Formed through hydrolysis.

科学的研究の応用

Pharmaceutical Synthesis

Pharmaceutical Intermediate

Diethyl 2-(methylamino)malonate hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. It is particularly noted for its role in the preparation of pyrimidine heterocycles, which are essential in many therapeutic agents. The compound's structure allows for nucleophilic attacks that facilitate the formation of complex molecules necessary for drug development .

Case Study: Synthesis of Neuropeptide Y Receptor Antagonists

A notable application of this compound is in the synthesis of neuropeptide Y receptor antagonists. Research has demonstrated that this compound can be utilized to install diamine moieties, which are integral to the pharmacological activity of these compounds. The synthesis involves a series of reactions where this compound acts as a building block, leading to the creation of biologically active compounds .

Organic Synthesis

Malonic Ester Synthesis

this compound is employed in malonic ester synthesis, a pivotal reaction in organic chemistry. This process involves deprotonation followed by alkylation, allowing for the generation of substituted acetic acids. The ability to form carbanions makes it an excellent candidate for further functionalization and derivatization .

Data Table: Common Products from Malonic Ester Synthesis

| Product Name | Yield (%) | Description |

|---|---|---|

| Phenylalanine (racemic) | 65 | Synthesized via alkylation with benzyl chloride |

| Tryptophan (oxidation-sensitive) | >90 | Produced using diethyl acetamidomalonate |

| Various α-amino acids | Variable | Resulting from hydrolysis and decarboxylation |

Chemical Reactivity

Reactivity with Nucleophiles

The compound exhibits significant reactivity due to its activated carbonyl groups, making it suitable for various nucleophilic substitution reactions. This property is leveraged in synthesizing complex organic molecules, including those used in agrochemicals and pharmaceuticals .

Agrochemical Applications

Synthesis of Pesticides

this compound has been identified as a precursor in the synthesis of certain pesticides. Its derivatives have shown efficacy in agricultural applications, highlighting its importance beyond medicinal chemistry .

作用機序

The mechanism of action of diethyl 2-(methylamino)malonate hydrochloride involves its ability to act as a nucleophile in various chemical reactions. The amino group can donate electrons, making it reactive towards electrophiles. This reactivity is exploited in the synthesis of more complex molecules, where it can form new carbon-carbon bonds through nucleophilic substitution and other reactions .

類似化合物との比較

Similar Compounds

Diethyl malonate: A precursor in the synthesis of diethyl 2-(methylamino)malonate hydrochloride.

Diethyl aminomalonate hydrochloride: Another derivative of malonic acid with similar reactivity.

Dimethyl malonate: A similar compound with methyl groups instead of ethyl groups.

Uniqueness

This compound is unique due to the presence of the methylamino group, which imparts distinct reactivity compared to other malonate derivatives. This makes it particularly useful in the synthesis of pharmaceuticals and other fine chemicals .

生物活性

Diethyl 2-(methylamino)malonate hydrochloride, also referred to as diethyl aminomalonate hydrochloride, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

- Chemical Formula : CHClN\O

- Molecular Weight : 225.67 g/mol

- CAS Number : 56598-98-2

- Boiling Point : Not available

- Solubility : Soluble in water, insoluble in alcohol and ether .

Synthesis

This compound can be synthesized through the reaction of diethyl malonate with formaldehyde and methylamine under specific conditions. The process typically involves:

- Mixing diethyl malonate with formaldehyde and methylamine.

- Reacting in an alkaline medium to facilitate aminomethylation.

- Isolating the product through crystallization techniques .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : It has been noted for its potential as an inhibitor of certain enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.

- Antitumor Activity : Some studies suggest that derivatives of diethyl aminomalonate exhibit antitumor properties, potentially through modulation of signaling pathways related to cell proliferation and apoptosis .

Case Studies and Research Findings

- Antitumor Effects :

- Cytotoxicity Testing :

- Pharmacokinetics :

Table 1: Summary of Biological Activities

Table 2: Synthesis Overview

| Step | Reagents | Conditions |

|---|---|---|

| Initial Reaction | Diethyl malonate + Formaldehyde + Methylamine | Alkaline medium |

| Isolation | Crystallization from aqueous solution | Room temperature |

特性

IUPAC Name |

diethyl 2-(methylamino)propanedioate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO4.ClH/c1-4-12-7(10)6(9-3)8(11)13-5-2;/h6,9H,4-5H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEDQOJWGNGPGCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)OCC)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40480266 | |

| Record name | AGN-PC-0NI2FV | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40480266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56598-98-2 | |

| Record name | 56598-98-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=207867 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | AGN-PC-0NI2FV | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40480266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。